Lipophilicity-Driven Differentiation Potential for Membrane Permeability and Non-Polar Target Engagement
2-Ethyl substitution provides a computed XLogP3 of 2.5 for CAS 17142-81-3, which is higher than the 2-methyl analog (XLogP3 ≈ 2.08–2.77; the 2.08 value from Hit2Lead represents experimentally influenced logP, while BOC Sciences lists 2.77) . This elevated lipophilicity relative to the 2-unsubstituted parent system (reported logP ~2.46, but with significantly lower molecular complexity and TPSA) [1] is consistent with the well-established class-level SAR for benzothiazole-containing kinase inhibitors and CNS-penetrant scaffolds, where incremental alkyl-chain extension at the 2-position is a recognized tactic for modulating logP-dependent permeability, plasma protein binding, and non-specific tissue distribution without altering the core pharmacophore [3].
| Evidence Dimension | Computed lipophilicity (XLogP3 / logP) and molecular descriptors governing passive membrane permeability potential |
|---|---|
| Target Compound Data | XLogP3 = 2.5; TPSA = 67.2 Ų; Rotatable bonds = 1; H-bond donors = 1 |
| Comparator Or Baseline | 2-Methyl-1,3-benzothiazol-6-amine (CAS 2941-62-0): logP = 2.08 (Hit2Lead) / 2.77 (BOC Sciences); TPSA ≈ 67.2 Ų; Rotatable bonds = 0 . 1,3-Benzothiazol-6-amine (CAS 533-30-2, R = –H): logP ~2.46; Rotatable bonds = 0 [1]. |
| Quantified Difference | ΔXLogP3 (target vs. 2-methyl): approximately +0.42 log units (vs. Hit2Lead 2.08) or −0.27 (vs. BOC Sciences 2.77). ΔRotatable bonds (target vs. both comparators): +1. Qualitative increase in lipophilic bulk versus the 2-unsubstituted parent. |
| Conditions | Computed physicochemical descriptors from PubChem (XLogP3 3.0 algorithm), vendor-certified logP and structural data from Hit2Lead and BOC Sciences. No head-to-head biological assay data were identified for the target compound. |
Why This Matters
A difference of ~0.4–0.5 log units can shift predicted membrane permeability by several-fold, directly influencing cell-based assay potency readouts and making procurement of the exact 2-ethyl-substituted compound essential for SAR reproducibility in lipophilicity-sensitive target classes.
- [1] BOC Sciences. Product Information for 6-Aminobenzothiazole, CAS 533-30-2. Retrieved April 25, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 638565, 6-Amino-2-ethyl-1,3-benzothiazole. Retrieved April 25, 2026. View Source
- [3] Keri, R. S., Patil, M. R., Patil, S. A., & Budagumpi, S. (2015). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry, 89, 207–251. (Class-level SAR discussion of 2-substitution effects on drug-likeness and target affinity.) View Source
